Boron phosphide can be synthesized through several methods, including direct elemental reaction, self-propagating high-temperature synthesis, and other chemical processes. It falls under the category of inorganic compounds and is recognized for its potential in electronic and optoelectronic applications due to its semiconductor properties.
Boron phosphide can be synthesized using various methods:
Boron phosphide crystallizes in a face-centered cubic lattice structure, which contributes to its hardness and thermal stability. The lattice parameter is approximately 0.543\,\text{nm}.
Boron phosphide undergoes various chemical reactions, particularly when exposed to high temperatures or reactive environments:
These reactions are significant in understanding the stability and reactivity of boron phosphide in different environments.
The mechanism of action for boron phosphide primarily involves its role as a semiconductor. When doped with other elements, it can exhibit p-type or n-type conductivity, making it suitable for use in various electronic devices.
Boron phosphide has several scientific uses:
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